Cas no 91349-03-0 (RARECHEM AL BI 0763)

RARECHEM AL BI 0763 Chemical and Physical Properties
Names and Identifiers
-
- RARECHEM AL BI 0763
- 1H-INDOLE-3-CARBOXYLIC ACID,5-CHLORO-,ETHYL ESTER
- Ethyl5-Chloroindole-3-carboxylate
- DWOHEEIRNZANTC-UHFFFAOYSA-N
- Ethyl 5-chloro-1H-indole-3-carboxylate
- Ethyl 5-Chloroindole-3-carboxylate
- MFCD06204691
- AKOS037629880
- 91349-03-0
- SCHEMBL5309810
- Ethyl5-chloro-1H-indole-3-carboxylate
- A916042
- SY058838
-
- MDL: MFCD06204691
- Inchi: InChI=1S/C11H10ClNO2/c1-2-15-11(14)9-6-13-10-4-3-7(12)5-8(9)10/h3-6,13H,2H2,1H3
- InChI Key: DWOHEEIRNZANTC-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=CNC2=C1C=C(C=C2)Cl
Computed Properties
- Exact Mass: 223.0400063g/mol
- Monoisotopic Mass: 223.0400063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.1Ų
- XLogP3: 3.7
RARECHEM AL BI 0763 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532193-5g |
Ethyl 5-chloro-1H-indole-3-carboxylate |
91349-03-0 | 98% | 5g |
¥4046.00 | 2024-04-25 | |
eNovation Chemicals LLC | D776970-5g |
Ethyl 5-Chloroindole-3-carboxylate |
91349-03-0 | 95% | 5g |
$650 | 2025-02-27 | |
eNovation Chemicals LLC | D776970-5g |
Ethyl 5-Chloroindole-3-carboxylate |
91349-03-0 | 95% | 5g |
$650 | 2025-02-24 | |
eNovation Chemicals LLC | D776970-5g |
Ethyl 5-Chloroindole-3-carboxylate |
91349-03-0 | 95% | 5g |
$650 | 2024-07-20 |
RARECHEM AL BI 0763 Related Literature
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
Additional information on RARECHEM AL BI 0763
Research Briefing on CAS 91349-03-0 and RARECHEM AL BI 0763: Recent Advances in Chemical Biology and Pharmaceutical Applications
CAS 91349-03-0, a chemical compound with significant potential in the field of chemical biology and pharmaceutical research, has recently garnered attention due to its association with RARECHEM AL BI 0763. This briefing synthesizes the latest research findings, focusing on the compound's structural properties, biological activities, and potential therapeutic applications. Recent studies highlight its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of targeted therapies for cancer and inflammatory diseases.
RARECHEM AL BI 0763, a product derived from CAS 91349-03-0, has been extensively studied for its unique pharmacological profile. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of specific kinase pathways, which are critical in tumor proliferation. The study utilized in vitro and in vivo models to validate its mechanism of action, showing promising results in reducing tumor growth with minimal off-target effects. These findings position RARECHEM AL BI 0763 as a potential candidate for further preclinical development.
In addition to its anticancer properties, recent research has explored the compound's anti-inflammatory effects. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that RARECHEM AL BI 0763 modulates key inflammatory cytokines, such as TNF-α and IL-6, in murine models of rheumatoid arthritis. The study employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's stability and bioavailability, which are crucial for its therapeutic application.
The synthesis and optimization of CAS 91349-03-0 have also been a focus of recent investigations. A team at the University of Cambridge developed a novel catalytic method to enhance the yield and purity of the compound, as detailed in a 2023 ACS Catalysis publication. This breakthrough not only improves the scalability of production but also reduces environmental impact, aligning with green chemistry principles. Such advancements are critical for the industrial-scale manufacturing of RARECHEM AL BI 0763 and related derivatives.
Despite these promising developments, challenges remain in the clinical translation of RARECHEM AL BI 0763. Pharmacokinetic studies indicate variability in absorption rates across different patient populations, necessitating further formulation optimization. Additionally, long-term toxicity profiles are yet to be fully elucidated, as highlighted in a recent review in Expert Opinion on Drug Metabolism & Toxicology. Addressing these gaps will be essential for advancing the compound into human trials.
In conclusion, the integration of CAS 91349-03-0 and RARECHEM AL BI 0763 into pharmaceutical research represents a significant stride toward targeted and sustainable drug development. Continued interdisciplinary collaboration among chemists, biologists, and clinicians will be pivotal in unlocking their full therapeutic potential. Future research should prioritize translational studies to bridge the gap between laboratory findings and clinical applications.
91349-03-0 (RARECHEM AL BI 0763) Related Products
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 42464-96-0(NNMTi)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
